molecular formula C8H17NO B13809617 3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI)

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI)

Katalognummer: B13809617
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: ANOMDXFRYJKQTQ-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl group at the first position, a methyl group at the fifth position, and a hydroxyl group at the third position in the cis configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) typically involves the hydrogenation of corresponding piperidone derivatives. The process can be carried out using catalytic hydrogenation with palladium or platinum catalysts under mild conditions. Another method involves the reduction of the corresponding piperidone using sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis starting from commercially available starting materials. The process includes cyclization, reduction, and functional group modifications to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Piperidinol,1,4-dimethyl-,cis-
  • 3-Piperidinol,1-methyl-

Uniqueness

3-Piperidinol,1-ethyl-5-methyl-,cis-(9CI) is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and biological properties. Its specific configuration and functional groups make it a valuable compound for various applications, distinguishing it from other piperidine derivatives.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

(3R,5S)-1-ethyl-5-methylpiperidin-3-ol

InChI

InChI=1S/C8H17NO/c1-3-9-5-7(2)4-8(10)6-9/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1

InChI-Schlüssel

ANOMDXFRYJKQTQ-JGVFFNPUSA-N

Isomerische SMILES

CCN1C[C@H](C[C@H](C1)O)C

Kanonische SMILES

CCN1CC(CC(C1)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.